2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Description
Properties
CAS No. |
1233932-36-9 |
|---|---|
Molecular Formula |
C8H7ClN4 |
Molecular Weight |
194.62 g/mol |
IUPAC Name |
2-chloro-4-(4-methylpyrazol-1-yl)pyrimidine |
InChI |
InChI=1S/C8H7ClN4/c1-6-4-11-13(5-6)7-2-3-10-8(9)12-7/h2-5H,1H3 |
InChI Key |
NWEJHMRVUYJCBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)C2=NC(=NC=C2)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Direct Coupling of Pyrazole Derivatives with Chloropyrimidines
A widely adopted strategy involves the reaction of 2,4-dichloropyrimidine with 4-methyl-1H-pyrazole under nucleophilic substitution conditions. The process typically employs polar aprotic solvents such as dimethylacetamide (DMAc) or dimethylformamide (DMF) with inorganic bases like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the pyrazole nitrogen. Elevated temperatures (80–120°C) drive the reaction to completion within 12–24 hours.
Key Considerations:
-
Regioselectivity: The chlorine atom at the pyrimidine’s 4-position is more reactive toward nucleophilic attack due to electronic and steric factors, favoring substitution at C4 over C2. This selectivity minimizes the formation of 2-(4-methyl-1H-pyrazol-1-yl)-4-chloropyrimidine as a byproduct.
-
Yield Optimization: Pilot-scale studies report yields of 70–85% when using a 1:1 molar ratio of 2,4-dichloropyrimidine to 4-methylpyrazole. Excess pyrazole (1.2–1.5 equiv) marginally improves yields but complicates purification.
Chlorination of Methylthio Precursors
Two-Step Synthesis via 2-Methylthio Intermediates
A patent-pending method (CN103554036B) outlines a high-yielding route starting from 2-methylthio-4-chloropyrimidine. This approach avoids competing substitution reactions at the C2 position, ensuring superior regioselectivity:
Step 1: Methoxy Substitution
2-Methylthio-4-chloropyrimidine reacts with sodium methoxide (NaOMe) in methanol at 60°C for 6 hours, yielding 2-methylthio-4-methoxypyrimidine. This intermediate is isolated via solvent evaporation and recrystallization in heptane (85% yield).
Step 2: Chlorination with Phosphorus Oxychloride
The methylthio group at C2 is replaced with chlorine using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours). Quenching with ice water followed by extraction with dichloromethane (DCM) and column chromatography (silica gel, ethyl acetate/heptane) delivers the final product in 78% yield.
Advantages:
-
Eliminates formation of 4-chloro-2-substituted byproducts.
-
Scalable to multi-kilogram batches with >95% purity.
Mechanistic Insights and Reaction Optimization
Role of Solvent and Base
The choice of solvent and base significantly impacts reaction kinetics and selectivity:
| Parameter | Optimal Conditions | Effect on Yield/Selectivity |
|---|---|---|
| Solvent | DMAc | Enhances nucleophilicity of pyrazole |
| Base | K₂CO₃ | Mild deprotonation, minimizes hydrolysis |
| Temperature | 100°C | Balances reaction rate and decomposition |
Side Reactions:
-
Hydrolysis of chloropyrimidine to hydroxypyrimidine in aqueous conditions.
Industrial-Scale Purification Techniques
Crystallization and Chromatography
Crude product is typically purified via:
-
Recrystallization: Ethanol/water mixtures (3:1 v/v) achieve 98% purity after two cycles.
-
Flash Chromatography: Silica gel with gradient elution (0–40% ethyl acetate in heptane) resolves residual regioisomers.
Analytical Validation:
-
¹H NMR (400 MHz, CDCl₃): δ 8.71 (d, J = 5.2 Hz, 1H, pyrimidine-H), 8.52 (s, 1H, pyrazole-H), 7.89 (d, J = 5.2 Hz, 1H, pyrimidine-H), 6.45 (s, 1H, pyrazole-H), 2.52 (s, 3H, CH₃).
-
HPLC Purity: >99% (C18 column, acetonitrile/water 70:30).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Substitution | 70–85 | 95–98 | Moderate | High |
| Methylthio Route | 78–85 | >99 | High | Moderate |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The C2 chlorine undergoes nucleophilic displacement due to electron-withdrawing effects from the pyrimidine ring and pyrazole substituent. This reaction is pivotal for introducing amino, alkoxy, or thiol groups:
The amination reaction proceeds via a Buchwald-Hartwig coupling mechanism, requiring palladium catalysts and strong bases . Methoxylation and thiolation follow SNAr pathways, with copper or polar aprotic solvents accelerating the process .
Cross-Coupling Reactions
The C2 chlorine participates in Suzuki-Miyaura and Stille couplings, enabling aryl/heteroaryl group introductions:
These reactions exhibit tolerance for diverse boronic acids and organometallic reagents, with yields dependent on steric and electronic effects of substituents .
Functionalization of the Pyrazole Ring
The 4-methylpyrazole moiety undergoes regioselective modifications, including alkylation and oxidation:
N-Alkylation occurs preferentially at the pyrazole nitrogen due to its lower steric hindrance . Oxidation with mCPBA selectively targets the pyrazole ring without affecting the pyrimidine.
Ring-Opening and Rearrangement
Under strongly acidic or basic conditions, the pyrimidine ring undergoes hydrolysis:
Hydrolysis is slower compared to unsubstituted pyrimidines due to electron-donating effects from the pyrazole group .
Biological Activity and Further Derivatization
The compound serves as a precursor for kinase inhibitors and anticancer agents. Key derivatives include:
Scientific Research Applications
2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This article delves into the applications of this compound, particularly in medicinal chemistry, agriculture, and material science.
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, including breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Case Study: Kinase Inhibition
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their kinase inhibition profiles. The most promising derivative demonstrated IC50 values in the nanomolar range against several cancer-related kinases, suggesting its potential as a lead compound for further development.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism appears to involve disruption of microbial cell wall synthesis.
Data Table: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This data indicates that this compound could serve as a scaffold for developing new antimicrobial agents.
Herbicidal Activity
In agricultural research, this compound has been evaluated for its herbicidal properties. Its ability to inhibit specific enzyme pathways in plants makes it a candidate for developing selective herbicides. Studies have shown that it can effectively control the growth of various weed species without harming crops.
Case Study: Selective Herbicide Development
A field trial conducted by agricultural scientists demonstrated that formulations containing this compound significantly reduced weed biomass while maintaining crop yields. The results indicate its potential as an environmentally friendly herbicide alternative.
Polymer Synthesis
The unique properties of this compound have also led to its exploration in material science, particularly in polymer chemistry. Its ability to act as a cross-linking agent has been utilized in synthesizing novel polymeric materials with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Thermal Stability (TGA) | Mechanical Strength (MPa) |
|---|---|---|
| Polyurethane | 250 °C | 30 |
| Epoxy Resin | 300 °C | 50 |
The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Mechanism of Action
The mechanism of action of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrazole groups can form hydrogen bonds and hydrophobic interactions with the target, influencing its activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Ring
Chlorine vs. Fluorine at Position 2
- This analog showed a higher melting point (283.1–284.1 °C) compared to chlorine-containing derivatives .
- Impact : Fluorine’s electronegativity enhances metabolic stability and binding affinity in some kinase inhibitors .
Chlorine vs. Amine at Position 2
Substituent Variations on the Pyrazole Ring
Methyl vs. Trifluoromethyl
- 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine : The trifluoromethyl group introduces steric bulk and electron-withdrawing effects, increasing hydrophobicity. This compound formed structural isomers during synthesis, separable by chromatography .
- Impact : The trifluoromethyl group enhances metabolic resistance but may reduce solubility .
Methyl vs. Iodo/Isopropyl
- The isopropyl group adds steric hindrance, possibly affecting binding pocket accessibility .
Heterocycle Replacement: Pyrazole vs. Imidazole/Triazole
- 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine : Replacing pyrazole with imidazole alters hydrogen-bonding patterns due to the additional nitrogen atom. Imidazole’s basicity (pKa ~7) may influence pharmacokinetic properties under physiological conditions .
- 2-Chloro-4-(1H-1,2,4-triazol-1-yl)thieno[3,2-d]pyrimidine (6): Triazole substituents enhance π-π stacking interactions. In anticonvulsant assays, this derivative showed moderate activity in the MES model (ED₅₀ = 30 mg/kg) .
Structural and Physicochemical Data Table
Biological Activity
2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine is a compound of interest due to its potential biological activities, particularly in the realm of cancer research. This article provides an overview of its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
The compound has the following predicted physical properties:
- Boiling Point: 377.3 ± 17.0 °C
- Density: 1.41 ± 0.1 g/cm³
- Acid Dissociation Constant (pKa): -2.17 ± 0.19 .
This compound acts primarily as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs). Inhibiting CDKs can disrupt cell cycle progression, leading to apoptosis in cancer cells. The compound's activity has been linked to its ability to modulate phosphorylation events critical for cellular signaling pathways .
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties:
- Inhibition of CDK2 : The compound exhibits significant inhibitory activity against CDK2 with a value of 0.005 µM, demonstrating high selectivity over other CDKs . This selectivity is crucial for minimizing side effects in cancer therapies.
- Antiproliferative Effects : In vitro assays revealed that this compound displayed sub-micromolar antiproliferative activity against a panel of cancer cell lines, including ovarian cancer cells (GI50 = 0.127–0.560 µM) .
- Mechanistic Studies : In studies involving ovarian cancer cells, the compound was shown to:
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the pyrazole moiety significantly influence the biological activity of the compound:
| Compound | CDK2 Inhibition (µM) | Antiproliferative Activity GI50 (µM) |
|---|---|---|
| Original Compound | 0.005 | 0.127 |
| Modified Compound A | 0.007 | 0.158 |
| Modified Compound B | 0.090 | 7.350 |
The data suggest that structural changes can lead to substantial variations in both kinase inhibition and cytotoxicity against cancer cells .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Ovarian Cancer Study : A study involving A2780 ovarian cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis, supporting its potential as a therapeutic agent .
- Selectivity Profile : Comparative studies with other CDK inhibitors revealed that this compound maintained a favorable selectivity profile, which is essential for reducing off-target effects commonly associated with anticancer drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyrimidine, and how are intermediates characterized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 2,4-dichloropyrimidine derivatives and substituted pyrazoles. For example, 2,4-dichloro-5-(trifluoromethyl)pyrimidine reacts with 4-methyl-1H-pyrazole under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to yield isomers, which are separated chromatographically . Key characterization steps include:
- NMR spectroscopy : To confirm substitution patterns (e.g., pyrazole attachment at position 4 of the pyrimidine ring).
- Mass spectrometry : For molecular weight verification.
- X-ray crystallography : To resolve structural ambiguities (e.g., planarity of the pyrimidine-pyrazole system) .
Q. How is the molecular structure of this compound determined using crystallographic methods?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL is employed. Key steps include:
- Data collection : At low temperatures (~100 K) to minimize thermal motion.
- Refinement : Using SHELXL’s least-squares algorithms to model bond lengths, angles, and torsional deviations. For example, the pyrimidine ring in related derivatives shows alternating bond angles (e.g., 117.3–129.8°) due to electronic effects .
- Validation : Tools like CCDC or Mercury ensure geometric accuracy (e.g., mean deviation from planarity <0.05 Å).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against kinase targets?
- Methodological Answer :
- Target selection : Prioritize kinases with conserved ATP-binding pockets (e.g., Src/Abl kinases) based on structural homology to pyrazolopyrimidine inhibitors .
- Assay design :
- In vitro kinase assays : Use radioactive (³²P-ATP) or fluorescence-based (ADP-Glo™) methods to measure IC₅₀ values.
- Cellular assays : Test antiproliferative effects in cancer cell lines (e.g., K562 leukemia) with dose-response curves.
- Data interpretation : Compare inhibition profiles with known inhibitors (e.g., imatinib) to assess selectivity .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or isomer ratios. Approaches include:
- Isomer purity validation : Use HPLC-MS to confirm the absence of structural isomers (e.g., 4- vs. 2-substituted pyrazole derivatives) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like cell line passage number or solvent effects.
- Structural benchmarking : Correlate activity with crystallographic parameters (e.g., pyrimidine ring distortion impacting target binding) .
Q. How do structural modifications (e.g., halogen substitution) influence pharmacological properties?
- Methodological Answer :
- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities with targets like α7 nicotinic acetylcholine receptors. Substituents at position 5 (e.g., CF₃) enhance hydrophobic interactions .
- SAR tables :
| Modification (Position) | Effect on Activity | Reference |
|---|---|---|
| Cl → F (Pyrimidine C2) | Reduced kinase inhibition | |
| CF₃ (Pyrimidine C5) | Improved metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
